molecular formula C41H43N6O20PS B568940 CMP-9-fluoresceinyl-NeuAc CAS No. 118720-35-7

CMP-9-fluoresceinyl-NeuAc

Cat. No.: B568940
CAS No.: 118720-35-7
M. Wt: 1002.851
InChI Key: YWMCZPHJBGZHCE-JOMSTNDUSA-N
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Description

CMP-9-fluoresceinyl-NeuAc is a modified nucleotide that has been shown to be a suitable donor substrate for sialyltransferase, which belongs to the glycosyltransferase family 29 . It has a molecular formula of C41H43N6O20PS and a molecular weight of 1002.85 .


Synthesis Analysis

The synthesis of this compound involves the reaction of a 5-acylamido-9-amino-3,5,9-tridesoxy-β-D-glycero-D-galactonoulosonic acid or 5-aminoacylamido-3,5-didesoxy-β-D-glycero-D-galactonoulosonic acid with cytidine phosphate in the presence of a CMP-NeuAc synthetase . The enzyme requires CTP as a cytidylyl donor for cytidylylation of NeuAc .


Molecular Structure Analysis

The molecular structure of this compound includes a fluoresceinyl residue located at position C5 or C9 of the sialic acid moiety . Despite the space-filling substituent at C-9, the fluorescent NeuAc analogue can be activated to the corresponding CMP-glycoside .


Chemical Reactions Analysis

This compound can be used as a donor substrate in enzymatic reactions involving sialyltransferases . Different sialyltransferases accept a variety of CMP-activated sialic acid analogues as donor substrates .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.90±0.1 g/cm3 and a predicted pKa of 1.30±0.50 . It is a powder that can be dissolved in solvents such as chloroform, dichloromethane, and DMSO .

Mechanism of Action

CMP-9-fluoresceinyl-NeuAc is used as a donor substrate for sialyltransferase, an enzyme that transfers sialic acid to the ends of glycoprotein and glycolipid chains . This process is important for the biosynthesis of sialic acid and its conjugates .

Safety and Hazards

The safety and hazards of CMP-9-fluoresceinyl-NeuAc are not well-documented. It is recommended to handle this compound with care and to follow standard laboratory safety procedures .

Future Directions

Future research could focus on the use of CMP-9-fluoresceinyl-NeuAc and other sialic acid analogues to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells . Additionally, it would be important to test different iron-containing molecules for their ability to convert Neu5Ac to Neu5Gc in the presence of high levels of reactive oxygen species .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of CMP-9-fluoresceinyl-NeuAc can be achieved by first synthesizing CMP-NeuAc and then conjugating it with 9-fluoresceinyl-NHS. The synthesis of CMP-NeuAc can be accomplished by enzymatic synthesis using CMP and NeuAc as substrates.", "Starting Materials": [ "CMP", "NeuAc", "UDP-galactose", "UDP-glucose", "UDP-N-acetylglucosamine", "9-fluoresceinyl-NHS", "EDC", "DMAP", "DMSO", "TEA", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of CMP-NeuAc:", "1. Mix CMP, NeuAc, UDP-galactose, UDP-glucose, UDP-N-acetylglucosamine, and the enzyme CMP-NeuAc synthase in a buffer solution.", "2. Incubate the reaction mixture at an appropriate temperature and pH for the enzyme activity to occur.", "3. Purify the product using ion exchange chromatography to obtain CMP-NeuAc.", "Conjugation of CMP-NeuAc with 9-fluoresceinyl-NHS:", "1. Dissolve CMP-NeuAc and 9-fluoresceinyl-NHS in DMSO.", "2. Add EDC and DMAP to the reaction mixture and stir for a few minutes.", "3. Add TEA to adjust the pH of the reaction mixture.", "4. Incubate the reaction mixture at room temperature for several hours.", "5. Purify the product using HPLC to obtain CMP-9-fluoresceinyl-NeuAc." ] }

CAS No.

118720-35-7

Molecular Formula

C41H43N6O20PS

Molecular Weight

1002.851

IUPAC Name

5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1

InChI Key

YWMCZPHJBGZHCE-JOMSTNDUSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O

Synonyms

N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid;  5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’

Origin of Product

United States

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